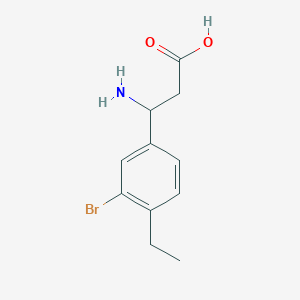

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

Description

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with bromine (Br) at the 3-position and an ethyl (C₂H₅) group at the 4-position. The β-amino acid backbone (NH₂-CH(CH₂COOH)-) distinguishes it from α-amino acids, conferring unique conformational and pharmacological properties.

Properties

IUPAC Name |

3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-9(7)12)10(13)6-11(14)15/h3-5,10H,2,6,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPIZPKBFZZVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(CC(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid typically involves the following steps:

Bromination: The starting material, 4-ethylphenyl, undergoes bromination to introduce a bromine atom at the meta position.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position of the propanoic acid chain.

Final Assembly: The final step involves the coupling of the amino and brominated intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the phenyl ring’s meta position participates in NAS under specific conditions:

Key Finding : The electron-withdrawing ethyl group slightly deactivates the ring, requiring elevated temperatures for efficient NAS .

Oxidation Reactions:

-

Amino group oxidation :

Reduction Reactions:

-

Carboxylic acid reduction :

Carboxylic Acid Derivatives

Note : Esterification proceeds quantitatively under catalytic acid conditions .

Halogen Bonding and Non-Covalent Interactions

The bromine atom engages in halogen bonding with electron-rich partners (e.g., carbonyl oxygens or aromatic π-systems) . This property is exploited in:

Enzymatic and Biological Transformations

In biochemical contexts, the compound acts as a substrate for MIO-dependent enzymes, facilitating:

-

Elimination reactions : Formation of cinnamic acid derivatives via deamination .

-

Isomerization : Conversion to β-aryl alanine analogs under mutase catalysis .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

While comprehensive data tables and case studies for "3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid" are not available in the search results, the related compound "Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate" and other similar compounds have applications in scientific research.

Here's a detailed overview of the applications based on the search results:

Scientific Research Applications

- As a Building Block: Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is used as a building block in organic synthesis for preparing more complex molecules. Similarly, (S)-3-Amino-3-(4-bromophenyl)propionic acid is a key compound in pharmaceutical research and serves as a building block for peptide-based drugs and inhibitors .

- Neuroscience Research: (S)-3-Amino-3-(4-bromophenyl)propionic acid is utilized in studies investigating neurotransmitter systems, offering insights into synaptic transmission and potential treatments for conditions like depression and anxiety .

- Enzyme Activity Evaluation: Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is investigated for its potential as a biochemical probe to study enzyme interactions. (S)-3-Amino-3-(4-bromophenyl)propionic acid is employed in biochemical assays to evaluate enzyme activity and protein interactions, aiding in drug discovery and development .

- Therapeutic Potential: Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Material Science: (S)-3-Amino-3-(4-bromophenyl)propionic acid's unique properties make it suitable for creating functional materials, such as polymers that can be used in drug delivery systems .

- Academic Research: Universities and research institutions utilize (S)-3-Amino-3-(4-bromophenyl)propionic acid in various experimental setups, contributing to advancements in organic chemistry and medicinal chemistry .

Reactions

- Oxidation: Formation of 3-nitro-3-(3-bromo-4-ethylphenyl)propanoate.

- Reduction: Formation of 3-amino-3-(3-bromo-4-ethylphenyl)propanol.

- Substitution: Formation of 3-amino-3-(3-azido-4-ethylphenyl)propanoate or 3-amino-3-(3-cyano-4-ethylphenyl)propanoate.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Reported Activities

Key Observations :

- Anticancer Activity: Hydroxyl and amino-substituted derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) show structure-dependent anticancer activity, validated via ANOVA (p < 0.05) .

- Neurotoxicity: BMAA (2-amino-3-(methylamino)-propanoic acid), though structurally distinct, highlights the role of alkyl/amino groups in neurotoxic effects at high doses (>100 mg/kg) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physical and Pharmacokinetic Comparisons

Key Observations :

- Lipophilicity : Bromine and ethyl groups in the target compound may enhance membrane permeability compared to hydroxylated analogs .

- Synthetic Feasibility: Fluorosulfonyl derivatives (e.g., 3-(3-fluorophenyl)propanoic acid) are synthesized via anhydrous THF reactions, suggesting analogous routes for bromo-ethyl derivatives .

Key Observations :

- Hydroxyl and nitro groups correlate with higher irritation risks .

Biological Activity

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The molecular formula for this compound is C11H14BrNO2. The presence of an amino group and a brominated phenyl ring contributes to its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the bromine atom may enhance binding affinity through halogen bonding. These interactions are crucial for modulating enzyme activities and influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been utilized in studies involving protein-ligand interactions, where it demonstrates the ability to inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant pathogens. Studies have shown that derivatives of similar amino acid structures exhibit significant activity against ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics. This positions this compound as a potential candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-3-(4-ethylphenyl)propanoic acid | Lacks bromine; only ethyl substituent | Moderate enzyme inhibition |

| 3-Amino-3-(3-bromophenyl)propanoic acid | Similar structure but lacks ethyl group | Lower binding affinity |

| 3-Amino-3-(2-bromophenyl)propanoic acid | Different position of bromine | Reduced biological activity |

The presence of both the bromine atom and the ethyl group in this compound enhances its reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that the compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition suggests potential applications in cancer therapy, where blocking such pathways can impede tumor growth .

- Antimicrobial Testing : In a systematic screening against drug-resistant bacterial strains, derivatives of this amino acid exhibited promising results, highlighting the potential for developing new antibiotics based on its structure .

Q & A

Q. Table 1. Impact of Substituents on Enzyme Inhibition

| Compound | Substituent Position | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|---|

| This compound | 3-Br, 4-Et | 15.2 | COX-2 | |

| 3-Amino-3-(4-bromo-3-ethylphenyl)propanoic acid | 4-Br, 3-Et | 48.7 | COX-2 | |

| 3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid | 3-Br, 4-Me | 22.1 | COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.